molecular formula C9H12OSe B13947582 1-Ethoxy-4-(methylselanyl)benzene CAS No. 86297-06-5

1-Ethoxy-4-(methylselanyl)benzene

Cat. No.: B13947582
CAS No.: 86297-06-5
M. Wt: 215.16 g/mol
InChI Key: URHDGMVBEVUSEQ-UHFFFAOYSA-N
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Description

1-Ethoxy-4-(methylselanyl)benzene is an organoselenium compound characterized by a benzene ring substituted with an ethoxy (–OCH₂CH₃) group and a methylselanyl (–SeCH₃) group at the para positions.

Properties

CAS No.

86297-06-5

Molecular Formula

C9H12OSe

Molecular Weight

215.16 g/mol

IUPAC Name

1-ethoxy-4-methylselanylbenzene

InChI

InChI=1S/C9H12OSe/c1-3-10-8-4-6-9(11-2)7-5-8/h4-7H,3H2,1-2H3

InChI Key

URHDGMVBEVUSEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)[Se]C

Origin of Product

United States

Preparation Methods

The synthesis of 1-Ethoxy-4-(methylselanyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with benzene derivatives, such as 1-ethoxybenzene.

    Reaction Conditions: The introduction of the methylselanyl group can be achieved through electrophilic aromatic substitution reactions. Common reagents include methylselanyl chloride and a Lewis acid catalyst.

    Industrial Production: Industrial production methods may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity.

Chemical Reactions Analysis

1-Ethoxy-4-(methylselanyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions are common, where the ethoxy and methylselanyl groups can be substituted with other functional groups using reagents like halogens or nitrating agents.

Scientific Research Applications

Scientific Research Applications

  • Chemistry 1-Ethoxy-4-(methylselanyl)benzene serves as a precursor in synthesizing more complex organic molecules and as a reagent in various organic reactions.
  • Biology The unique structure of this compound allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
  • Medicine Research is ongoing to explore the potential therapeutic applications of this compound, including its use as an antioxidant or in the treatment of certain diseases.
  • Industry This compound is used in producing specialty chemicals and materials with specific properties.

Synthesis of this compound

The synthesis of this compound typically involves these steps:

  • Starting Materials The synthesis begins with benzene derivatives, such as 1-ethoxybenzene.
  • Reaction Conditions The methylselanyl group is introduced through electrophilic aromatic substitution reactions, utilizing reagents such as methylselanyl chloride and a Lewis acid catalyst.
  • Industrial Production Industrial production methods may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity.

Mechanism of Action

The mechanism of action of 1-Ethoxy-4-(methylselanyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The ethoxy and methylselanyl groups influence the compound’s reactivity and selectivity in these reactions. The pathways involved include the formation of intermediate complexes and the stabilization of transition states.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
1-Ethoxy-4-(p-tolylethynyl)benzene Ethoxy, ethynyl-p-tolyl 236.31 Liquid crystal precursor
1-Ethoxy-4-[(4-propylphenyl)ethynyl]benzene Ethoxy, ethynyl-propylphenyl 264.38 (estimated) Material science applications
1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene Ethoxy, ethynyl-fluorophenyl 240.25 Pharmaceutical intermediate
EDPrB (Fluorinated LCM) Ethoxy, difluoro, trans-cyclohexylpropyl 308.34 Bioaccumulative, toxic metabolites

Key Observations :

  • Steric Effects : The bulkier selenium atom may reduce crystallinity compared to ethynyl analogs, impacting solubility and phase behavior .
  • Reactivity : Selenium’s redox activity could make 1-Ethoxy-4-(methylselanyl)benzene more prone to oxidation than ethynyl or methoxy derivatives, which are generally stable under ambient conditions .

Metabolic and Toxicity Profiles

  • Metabolism : Ethynyl-substituted compounds (e.g., EDPrB) undergo dealkylation, hydroxylation, and H-abstraction, producing toxic metabolites . Selenium-containing compounds may follow similar pathways but with distinct detoxification mechanisms due to selenium’s unique biochemistry.
  • Toxicity: Fluorinated ethynyl derivatives like EDPrB exhibit developmental toxicity and mutagenicity in vitro.

Physical and Chemical Properties

  • Solubility : Ethynyl-substituted analogs (e.g., 1-Ethoxy-4-(p-tolylethynyl)benzene) are typically lipophilic due to aromatic and alkyne groups. The selanyl analog may exhibit higher polarity, improving solubility in polar solvents .
  • Thermal Stability : Ethynyl groups enhance thermal stability (e.g., in liquid crystals), whereas selenium’s lower bond dissociation energy may reduce thermal resilience .

Biological Activity

1-Ethoxy-4-(methylselanyl)benzene, a compound with the molecular formula C10H14OS, has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with an ethoxy group and a methylselenyl group. This unique structure contributes to its diverse biological activities. The presence of selenium is particularly noteworthy, as selenium-containing compounds have been linked to various health benefits, including antioxidant properties.

Antioxidant Activity

Research has indicated that selenium compounds can exhibit significant antioxidant properties. The methylselenyl group in this compound may contribute to this activity by scavenging free radicals and reducing oxidative stress in biological systems. Studies have shown that selenium compounds can enhance the activity of antioxidant enzymes, which play a crucial role in protecting cells from oxidative damage.

Antimicrobial Properties

Several studies have investigated the antimicrobial effects of selenium-containing compounds. For instance, it has been reported that certain methylselenyl derivatives possess antibacterial activity against various strains of bacteria. The mechanism by which these compounds exert their antimicrobial effects may involve disruption of bacterial cell membranes or interference with bacterial metabolic pathways.

Anticancer Potential

This compound has been studied for its potential anticancer properties. Research suggests that selenium compounds can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. This effect may be mediated through the modulation of signaling pathways involved in cell proliferation and survival.

Case Study 1: Antioxidant Effects

A study conducted by researchers at PubMed Central demonstrated that methylselenyl compounds significantly reduced oxidative stress markers in vitro. The study highlighted the potential of these compounds as protective agents against cellular damage caused by reactive oxygen species (ROS).

Case Study 2: Antimicrobial Activity

In another investigation, researchers assessed the antimicrobial efficacy of various selenium compounds, including this compound. The results indicated that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for bacterial infections.

Case Study 3: Anticancer Mechanisms

A recent study published in PMC explored the anticancer mechanisms of methylselenyl derivatives. The findings revealed that these compounds could inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest, providing insights into their potential use in cancer therapy.

Data Tables

Biological ActivityMechanism of ActionReference
AntioxidantScavenging free radicals, enhancing enzyme activity
AntimicrobialDisruption of cell membranes, interference with metabolism
AnticancerInduction of apoptosis, inhibition of proliferation

Q & A

Basic Synthesis: What are the common synthetic routes for 1-ethoxy-4-(methylselanyl)benzene?

Methodological Answer:
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A standard route involves:

Substrate Preparation : Reacting 4-ethoxybromobenzene with methylselenol (CH₃SeH) under inert conditions (e.g., nitrogen atmosphere).

Catalytic Coupling : Using a Pd(PPh₃)₄ catalyst in a solvent like THF or DMF at 80–100°C for 12–24 hours.

Purification : Column chromatography or recrystallization to isolate the product .
Key Considerations : Ensure strict control of oxygen and moisture to prevent selenium oxidation. Reaction progress can be monitored via TLC or GC-MS.

Advanced Synthesis: How can reaction yields be optimized for selanylation under varying catalytic conditions?

Methodological Answer:
Yield optimization requires systematic parameter screening:

  • Catalyst Screening : Compare PdCl₂(dppf), Pd(OAc)₂, and Pd(PPh₃)₄ for efficiency. Evidence suggests Pd(PPh₃)₄ provides higher selectivity for aryl-selenium bonds .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of selenium nucleophiles but may increase side reactions.
  • Additives : Use stoichiometric CuI or K₂CO₃ to stabilize intermediates and reduce diselenide byproducts .
    Data-Driven Approach : Design a DOE (Design of Experiments) to evaluate temperature, catalyst loading, and solvent ratios.

Basic Characterization: What analytical techniques validate the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.4–1.5 ppm (ethoxy CH₃), δ 3.8–4.0 ppm (OCH₂), and δ 2.3–2.5 ppm (SeCH₃).
    • ⁷⁷Se NMR : A singlet near δ 250–300 ppm confirms selenium environment .
  • Mass Spectrometry : ESI-MS or EI-MS to detect molecular ion [M+H]⁺ and fragmentation patterns.
  • Elemental Analysis : Verify C, H, and Se content within ±0.3% of theoretical values.

Advanced Characterization: How to resolve ambiguities in selenium coordination geometry using spectroscopic data?

Methodological Answer:
Ambiguities arise due to selenium’s variable oxidation states. Use:

  • X-ray Absorption Spectroscopy (XAS) : Analyze Se K-edge to distinguish Se–C vs. Se–O bonding.
  • Raman Spectroscopy : Bands at 250–300 cm⁻¹ correspond to Se–C stretching vibrations.
  • Computational Validation : Compare experimental ¹H/⁷⁷Se NMR shifts with DFT-calculated values (e.g., Gaussian09/B3LYP) .

Data Contradictions: How to address conflicting reports on the compound’s biological activity?

Methodological Answer:
Discrepancies in bioactivity (e.g., IC₅₀ values) may stem from:

  • Assay Variability : Differences in cell lines (e.g., A549 vs. MCF-7) or incubation times .
  • Purity Issues : Selenium impurities (e.g., diselenides) can skew results. Validate purity via HPLC (>98%) before testing.
  • Solubility : Use DMSO with <0.1% water to prevent aggregation.

Toxicology: What methodologies assess the compound’s cytotoxicity and environmental impact?

Methodological Answer:

  • In Vitro Cytotoxicity : MTT assay on HEK293 or HepG2 cells (24–72 hr exposure). EC₅₀ values >100 μM suggest low acute toxicity .
  • Environmental Persistence : Conduct OECD 301B biodegradation tests. Selenium derivatives often show moderate persistence due to stable Se–C bonds.
  • Aquatic Toxicity : Daphnia magna acute toxicity (48 hr LC₅₀) and algae growth inhibition tests (OECD 201) .

Analog Comparison: How do structural modifications (e.g., ethoxy vs. methoxy) alter physicochemical properties?

Methodological Answer:
Compare with analogs like 1-methoxy-4-(methylselanyl)benzene:

  • Lipophilicity : Ethoxy groups increase logP by ~0.5 units (measured via shake-flask method).
  • Stability : Methoxy derivatives are more resistant to oxidative degradation than ethoxy analogs.
  • Bioactivity : Ethoxy substitution enhances membrane permeability in cellular assays .

Mechanistic Studies: What strategies elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to selenocysteine lyase or thioredoxin reductase.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.
  • Knockout Models : CRISPR-Cas9 knockout of TRXR1 in cell lines to confirm target specificity .

Degradation Pathways: How does this compound degrade under environmental conditions?

Methodological Answer:

  • Photolysis : UV irradiation (254 nm) cleaves Se–C bonds, forming selenium oxides and ethoxybenzene fragments.
  • Hydrolysis : Stable in neutral water but degrades in acidic/basic conditions (pH <3 or >11) to selenols and phenol derivatives.
  • Microbial Degradation : Pseudomonas spp. can metabolize selenium moieties under aerobic conditions .

Handling and Storage: What protocols ensure stability during experimental use?

Methodological Answer:

  • Storage : Under argon at –20°C in amber vials to prevent oxidation and photodegradation.
  • Handling : Use glove boxes for air-sensitive steps. PPE includes nitrile gloves and fume hoods to limit selenium exposure .
  • Waste Disposal : Neutralize with 10% KMnO₄ solution before incineration to convert selenium to non-volatile oxides.

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